N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to a dimethoxybenzamide group. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The tetrahydrocarbazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Dimethoxybenzamide: The chlorinated tetrahydrocarbazole is coupled with 3,4-dimethoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide can be compared with other carbazole derivatives, such as:
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide: Similar structure but with different substituents on the benzamide group.
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide: Contains an indole moiety instead of the dimethoxybenzamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-17-10-9-12(11-18(17)27-2)21(25)23-16-8-4-6-14-13-5-3-7-15(22)19(13)24-20(14)16/h3,5,7,9-11,16,24H,4,6,8H2,1-2H3,(H,23,25) |
InChI Key |
KWIDNVMRGUQRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl)OC |
Origin of Product |
United States |
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